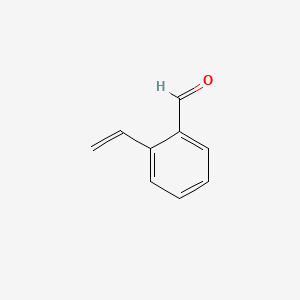

2-Vinylbenzaldehyd

Übersicht

Beschreibung

2-Vinylbenzaldehyde is an organic compound with the molecular formula C₉H₈O It is characterized by the presence of a vinyl group attached to a benzaldehyde moiety

Wissenschaftliche Forschungsanwendungen

2-Vinylbenzaldehyde has diverse applications in scientific research:

Biology: Its derivatives are studied for their potential biological activities.

Industry: It is utilized in the production of polymers and other advanced materials.

Wirkmechanismus

Target of Action

It is known to be used in the synthesis of indanones , which suggests that its targets could be enzymes or receptors involved in the biochemical pathways leading to indanones.

Mode of Action

It is known to participate in the intramolecular hydroacylation reaction during the synthesis of indanones . This suggests that it may interact with its targets by donating or accepting a proton, leading to changes in the conformation or activity of the target molecule.

Biochemical Pathways

2-Vinylbenzaldehyde is involved in the synthesis of indanones via the intramolecular hydroacylation reaction . Indanones are important scaffolds in medicinal chemistry and have been found in numerous bioactive compounds. Therefore, the action of 2-Vinylbenzaldehyde can affect the biochemical pathways leading to these compounds and their downstream effects.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

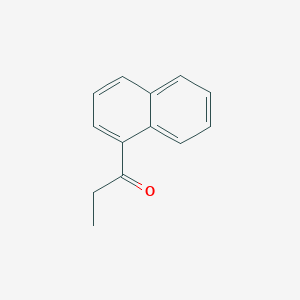

For instance, it has been used in the synthesis of the anti-Alzheimer’s drug donepezil .

Biochemische Analyse

Biochemical Properties

It is known that it can participate in various chemical reactions, such as the synthesis of indanones

Cellular Effects

Related compounds, such as benzaldehydes, have been shown to disrupt cellular antioxidation systems

Molecular Mechanism

The molecular mechanism of 2-Vinylbenzaldehyde involves several steps, including double addition of indoles, unexpected intramolecular 1,4-aryl and 1,2-hydrogen migrations, and oxidative aromatization . This process leads to the formation of complex structures such as benzo[b]carbazoles .

Temporal Effects in Laboratory Settings

It is known that it can be used in the synthesis of indanones under mild conditions , suggesting that it is stable and does not degrade quickly

Metabolic Pathways

It is known to participate in the synthesis of indanones , which suggests that it may interact with enzymes or cofactors involved in these pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Vinylbenzaldehyde can be synthesized through several methods. One common approach involves the hydroacylation of styrene derivatives. For instance, the intramolecular hydroacylation of 2-vinylbenzaldehyde can be achieved under metal-free conditions using L-proline as a catalyst. This method is environmentally benign and provides good to excellent yields .

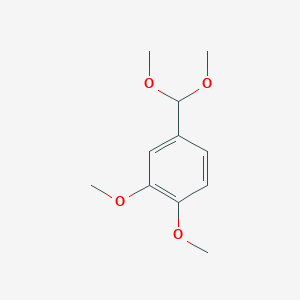

Industrial Production Methods: In industrial settings, 2-vinylbenzaldehyde can be produced via the palladium-catalyzed coupling of 2-bromo-4,5-dimethoxybenzaldehyde with tributylvinyltin in anhydrous toluene. The reaction is carried out at elevated temperatures under a nitrogen atmosphere, followed by purification through column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Vinylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions often employ aluminum chloride as a catalyst.

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in various substituted benzaldehyde derivatives.

Vergleich Mit ähnlichen Verbindungen

Benzaldehyde: Lacks the vinyl group, making it less reactive in certain types of reactions.

Cinnamaldehyde: Contains a conjugated double bond, which imparts different reactivity compared to 2-vinylbenzaldehyde.

Styrene: While it has a vinyl group, it lacks the aldehyde functionality, limiting its reactivity in certain contexts.

Uniqueness: 2-Vinylbenzaldehyde’s combination of a vinyl group and an aldehyde group makes it uniquely reactive, allowing it to participate in a broader range of chemical reactions compared to its similar compounds .

Eigenschaften

IUPAC Name |

2-ethenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEJIZSVHGOKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182527, DTXSID001209788 | |

| Record name | Benzaldehyde, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Ethenylidene-2,4-cyclohexadien-1-ylidene)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28272-96-0, 187960-19-6 | |

| Record name | Benzaldehyde, 2-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028272960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Ethenylidene-2,4-cyclohexadien-1-ylidene)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

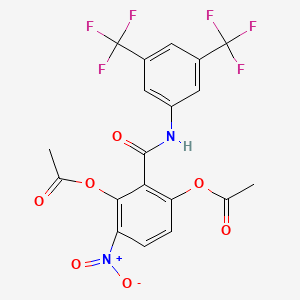

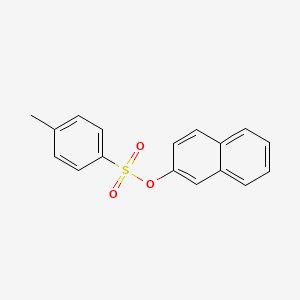

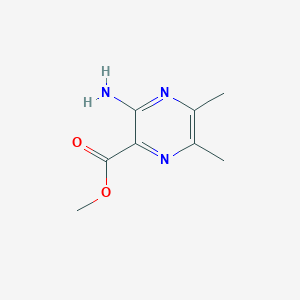

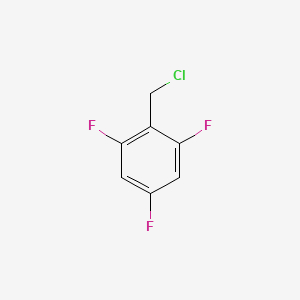

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic applications of 2-vinylbenzaldehyde?

A1: 2-Vinylbenzaldehyde, with its unique structure containing both an aldehyde and a vinyl group, serves as a versatile building block in organic synthesis. It's frequently employed in the construction of various cyclic compounds. For example, it acts as a precursor in synthesizing indanones , benzo[b]carbazoles , and isoquinolones .

Q2: How does the structure of 2-vinylbenzaldehyde enable these reactions?

A2: The proximity of the aldehyde and vinyl groups in 2-vinylbenzaldehyde facilitates intramolecular reactions. This can be seen in the formation of indanones through intramolecular hydroacylation or the creation of benzannulated (Z)-cyclononenes via ring-closing metathesis, ultimately leading to tetrahydro-5H-benzo[c]fluorenes .

Q3: Can 2-vinylbenzaldehyde be used to create polymers?

A3: Yes, the vinyl group in 2-vinylbenzaldehyde allows for its polymerization, generating poly(vinylbenzaldehyde). This polymer can then react with primary amines, yielding polymeric Schiff bases .

Q4: What is the role of 2-vinylbenzaldehyde in the synthesis of polymeric nitrons?

A4: 2-Vinylbenzaldehyde can be polymerized and subsequently reacted with N-isopropylhydroxylamine to produce polymeric nitrons. These nitrons are particularly interesting due to their ability to undergo intramolecular cyclization upon irradiation, forming oxaziridines .

Q5: What are the spectroscopic characteristics of 2-vinylbenzaldehyde?

A5: While the provided research excerpts focus on the reactivity of 2-vinylbenzaldehyde, its spectroscopic data, including molecular formula (C9H8O) and molecular weight (132.16 g/mol), can be easily determined. Detailed spectroscopic data like NMR and IR can be found in chemical databases and publications.

Q6: Can you provide an example of how metal catalysts are employed in reactions involving 2-vinylbenzaldehyde?

A6: Palladium catalysts are highly effective in facilitating cascade annulation reactions between 2-vinylbenzaldehyde and indoles, producing 6-(3-indolyl)benzo[b]carbazoles . This exemplifies the importance of metal catalysis in harnessing the reactivity of 2-vinylbenzaldehyde for complex molecule synthesis.

Q7: Are there any known challenges or limitations associated with using 2-vinylbenzaldehyde in synthesis?

A7: While 2-vinylbenzaldehyde is a valuable building block, it's important to consider potential challenges. For instance, under flash vacuum pyrolysis, substituted benzo[c]thiopyran and thieno[2,3-c]thiopyran S,S-dioxides derived from 2-vinylbenzaldehyde exhibit unexpected behavior, often not yielding the anticipated SO2 extrusion products . This highlights the need for careful consideration of reaction conditions and potential side reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.